molecular formula C22H28O14 B2953938 (1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid CAS No. 1629852-63-6

(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid

Cat. No.: B2953938
CAS No.: 1629852-63-6
M. Wt: 516.452
InChI Key: ABXYVNGLNANCOI-UWHOEMSYSA-N
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Description

This compound is a highly substituted cyclohexane carboxylic acid derivative featuring:

  • Three hydroxyl groups at positions 1, 3, and 4 of the cyclohexane core.
  • A (E)-3-[3-hydroxy-4-glycosylated phenyl]prop-2-enoyl ester substituent at position 5, where the glycosyl moiety is a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group (a hexose derivative, likely glucose).
  • A carboxylic acid group at position 1.

The compound’s multiple hydroxyl and ester groups imply roles in antioxidant activity, enzyme inhibition, or interactions with biological membranes, similar to chlorogenic acid derivatives .

Properties

IUPAC Name

(1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYVNGLNANCOI-UWHOEMSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid , also known as 3-O-p-Coumaroylquinic acid , is a polyphenolic compound derived from various plant sources. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Molecular Structure

The molecular formula of the compound is C16H18O8C_{16}H_{18}O_{8}, with a molecular weight of approximately 338.31 g/mol. The compound features multiple hydroxyl groups and a cyclohexane structure that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Boiling Point613.2 ± 55.0 °C (Predicted)
Density1.55 ± 0.1 g/cm³ (Predicted)
pKa3.90 ± 0.50 (Predicted)

Antioxidant Activity

Research indicates that This compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to its multiple hydroxyl groups.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in various studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has been particularly effective against certain strains of bacteria and fungi:

PathogenActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective inhibition

Antidiabetic Potential

There is emerging evidence suggesting that this compound may help in managing diabetes by improving insulin sensitivity and glucose metabolism. Its polyphenolic structure is believed to play a crucial role in these effects.

Study 1: Antioxidant and Anti-inflammatory Properties

In a study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antioxidant capacity of various polyphenols including (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 . The study found that it significantly reduced oxidative stress markers in vitro and in vivo models of inflammation .

Study 2: Antimicrobial Efficacy

A recent investigation published in Frontiers in Microbiology assessed the antimicrobial efficacy of several phenolic compounds against pathogenic bacteria. The results indicated that (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 exhibited notable activity against multidrug-resistant strains of bacteria .

Study 3: Antidiabetic Effects

Research conducted at a university laboratory highlighted the potential antidiabetic effects of this compound in diabetic rat models. The study reported improved glycemic control and enhanced insulin sensitivity following administration of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Source/Application
Target Compound Cyclohexane carboxylic acid - 3 hydroxyl groups
- Di-O-caffeoyl ester with glycosylation
~706 (calculated) High polarity due to glycosylation; potential for hydrogen bonding and metal chelation Likely plant-derived; inferred antioxidant or anti-inflammatory roles
4,5-di-O-Caffeoylquinic Acid Quinic acid (cyclohexanecarboxylic acid) - Two caffeoyl (3,4-dihydroxyphenylpropenoyl) groups 516.4 (CAS 57378-72-0) Lacks glycosylation; exhibits antioxidant and antiviral activity Common in Artemisia spp.; used in traditional medicine
Chlorogenic Acid Cyclohexane carboxylic acid - Single caffeoyl group 354.31 Simpler structure; widely studied for glucose metabolism modulation Abundant in coffee, honeysuckle, and Lonicera japonica
(3R,5R)-4-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic Acid Cyclohexane carboxylic acid - Single (Z)-caffeoyl group
- Different stereochemistry (3R,5R)
354.313 Geometric isomerism affects bioavailability; weaker antioxidant capacity than (E)-isomers Synthetic or rare natural product

Key Differences and Implications

Glycosylation Status

The target compound’s hexose-derived glycosyl group distinguishes it from non-glycosylated analogues like 4,5-di-O-caffeoylquinic acid. Glycosylation enhances water solubility and may influence:

  • Bioavailability : Increased solubility improves absorption in aqueous biological systems.
  • Enzyme Interactions : The sugar moiety may serve as a recognition site for glycosidases or transporters .

Substituent Configuration

  • Ester Linkage Geometry: The (E)-configuration of the propenoyl group (vs.
  • Stereochemistry : The 1R,3S,4S,5S configuration impacts 3D molecular interactions, such as binding to enzymes or receptors, compared to stereoisomers like (1S,3R,4S,5R) in FDB002628 .

Bioactivity Profile

  • Antioxidant Activity : Proportional to the number of hydroxyl groups and conjugation systems (e.g., chlorogenic acid reduces oxidative stress ).
  • Antimicrobial Effects : Di-O-caffeoylquinic acid derivatives inhibit bacterial growth via membrane disruption .
  • Metabolic Modulation: Glycosylated polyphenols often modulate glucose transporters or insulin signaling .

Q & A

Q. Q1. How can the stereochemistry of the cyclohexane core and sugar moiety be confirmed experimentally?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to analyze coupling constants (e.g., axial vs. equatorial hydroxyl groups on the cyclohexane ring) and NOESY/ROESY for spatial correlations between protons .
  • X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of stereochemistry, particularly for the caffeoylquinic acid backbone and the hexose (oxane) substituent .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT-based) to validate configurations of chiral centers .

Q. Q2. What chromatographic methods are optimal for isolating this compound from natural sources?

Methodological Answer :

  • HPLC with Diode Array Detection (DAD) : Use a C18 column with a gradient of water-acetonitrile (0.1% formic acid) to resolve polar hydroxyl and carboxylic acid groups. Monitor at 280 nm (caffeoyl absorption) .
  • Countercurrent Chromatography (CCC) : Employ ethyl acetate/butanol/water solvent systems for high-purity isolation, leveraging polarity differences between the cyclohexane core and glycosidic side chains .

Advanced Research Questions

Q. Q3. How can synthetic routes be optimized for introducing the caffeoyl and hexose moieties regioselectively?

Methodological Answer :

  • Protecting Group Strategy : Temporarily block hydroxyl groups on the cyclohexane core using acetyl or benzyl groups. For example, acetylation of the 3,4,5-trihydroxy positions enables selective coupling of the caffeoyl group at C5 via Steglich esterification .
  • Glycosylation : Use Schmidt’s trichloroacetimidate method to attach the hexose moiety (e.g., glucose derivative) to the phenolic hydroxyl group, ensuring α/β selectivity through catalytic BF3_3·OEt2_2 .
  • Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates (e.g., m/z 457 for deprotected caffeoyl fragment) .

Q. Q4. How do contradictory bioactivity results (e.g., antioxidant vs. pro-oxidant effects) arise in studies of this compound?

Methodological Answer :

  • Structural Isomerism : The compound’s activity may vary due to positional isomers (e.g., 3,4-di-O-caffeoyl vs. 4,5-di-O-caffeoyl derivatives) altering electron-donating capacities .
  • Assay Conditions : Differences in pH (e.g., physiological vs. alkaline) affect the ionization of carboxylic acid and phenolic groups, modifying redox potentials. Standardize assays using DPPH (for radical scavenging) and FRAP (for reducing power) at pH 7.4 .
  • Metabolite Interference : Check for degradation products (e.g., quinic acid derivatives) via LC-MS/MS in cell culture media .

Data Analysis and Experimental Design

Q. Q5. How should researchers resolve discrepancies in reported binding affinities for this compound with kinase targets?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to assess binding stability of the caffeoyl group in ATP-binding pockets (e.g., MAPK14). Compare with experimental IC50_{50} values from kinase inhibition assays .
  • Surface Plasmon Resonance (SPR) : Use immobilized kinase proteins to measure real-time association/dissociation rates, minimizing false positives from fluorescent probe interference .

Q. Q6. What strategies mitigate oxidative degradation during stability studies?

Methodological Answer :

  • Light and Oxygen Control : Store samples in amber vials under nitrogen and add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions .
  • Degradation Pathway Mapping : Use UPLC-QTOF-MS to identify degradation products (e.g., decarboxylated or dimerized species) under accelerated conditions (40°C/75% RH) .

Safety and Handling

Q. Q7. What personal protective equipment (PPE) is required when handling this compound?

Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved N95 masks if airborne particles are generated during weighing .
  • Skin/Eye Protection : Wear nitrile gloves and goggles with side shields, as the compound is a Category 2 skin/eye irritant (GHS H315/H319) .

Structural and Functional Analogues

Q. Q8. How does substituting the hexose moiety (e.g., glucose vs. galactose) alter bioavailability?

Methodological Answer :

  • Permeability Assays : Compare Caco-2 cell monolayer permeability (Papp_{app}) of glucose- vs. galactose-containing analogues. Galactose may enhance uptake via SGLT1 transporters .
  • Pharmacokinetic Profiling : Conduct in vivo studies with LC-MS quantification of plasma concentrations after oral administration in rodent models .

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